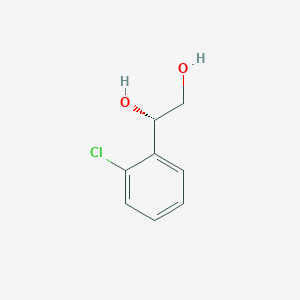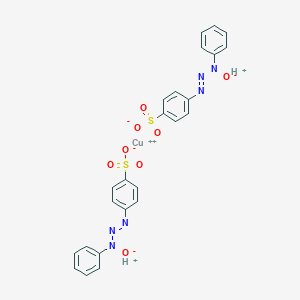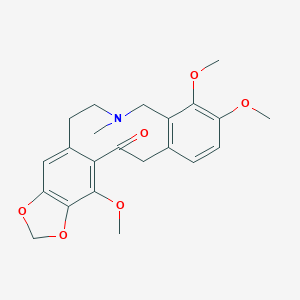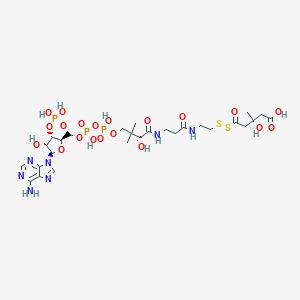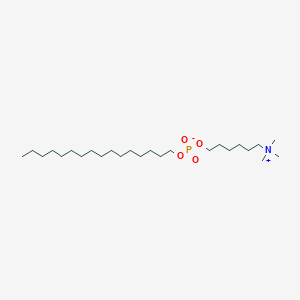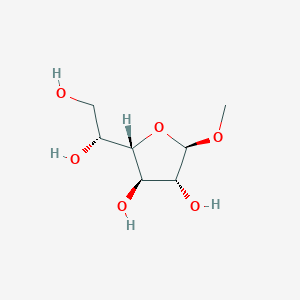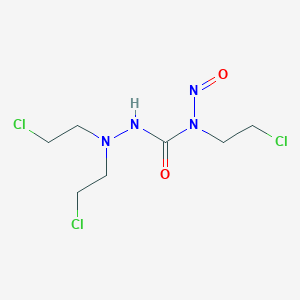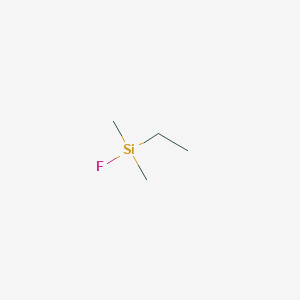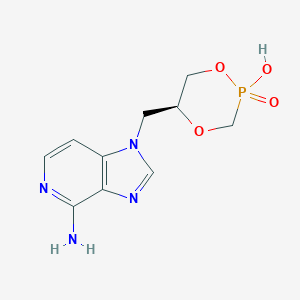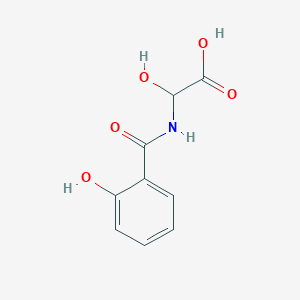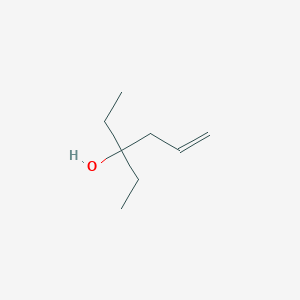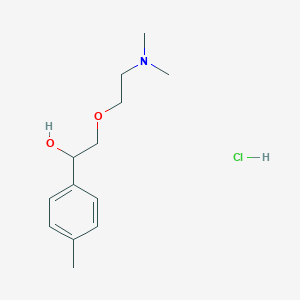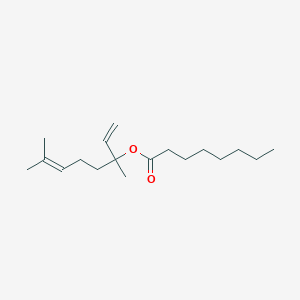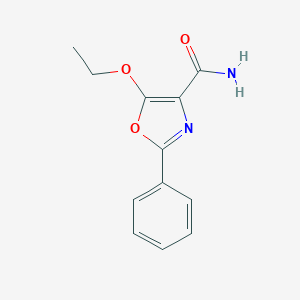
5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound is also known as EPOC or Ethylphenyloxazolylcarboxamide and has a molecular formula of C12H12N2O3.
Mécanisme D'action
The mechanism of action of 5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide is not well understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have antifungal activity by disrupting the fungal cell membrane.
Effets Biochimiques Et Physiologiques
Studies have shown that 5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide can affect various biochemical and physiological processes. This compound has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation. It has also been shown to have antioxidant activity, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide in lab experiments is its potential for use as a fluorescent probe for detecting metal ions. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is the lack of understanding of its mechanism of action, which can make it difficult to interpret experimental results.
Orientations Futures
There are numerous future directions for research involving 5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide. One potential area of study is its use as a potential anticancer agent. Further research is needed to fully understand its mechanism of action and to determine its efficacy in treating various types of cancer. Other potential areas of study include its use as a ligand for metal complexes and its potential for use in the development of new fluorescent probes for detecting metal ions.
Conclusion:
In conclusion, 5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide is a chemical compound with potential applications in various fields of scientific research. Its ease of synthesis and potential for use as a fluorescent probe make it an attractive compound for further study. However, further research is needed to fully understand its mechanism of action and to determine its potential for use in treating various diseases.
Méthodes De Synthèse
The synthesis of 5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide can be achieved through various methods, including the reaction of ethyl phenyl ketoxime with ethyl chloroformate and subsequent cyclization with hydroxylamine hydrochloride. Another method involves the reaction of 2-phenyl-2-oxazoline with ethyl chloroformate and hydroxylamine hydrochloride.
Applications De Recherche Scientifique
The potential applications of 5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide in scientific research are numerous. This compound has been studied for its anticancer, antifungal, and anti-inflammatory properties. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a ligand for metal complexes.
Propriétés
Numéro CAS |
128242-87-5 |
|---|---|
Nom du produit |
5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide |
Formule moléculaire |
C12H12N2O3 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C12H12N2O3/c1-2-16-12-9(10(13)15)14-11(17-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,13,15) |
Clé InChI |
VADKFYFJRQGHIJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=O)N |
SMILES canonique |
CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=O)N |
Synonymes |
5-ETHOXY-2-PHENYLOXAZOLE-4-CARBOXAMIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



